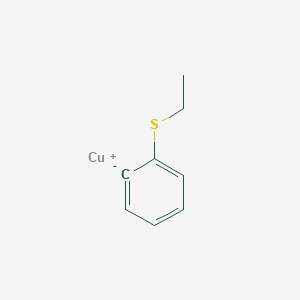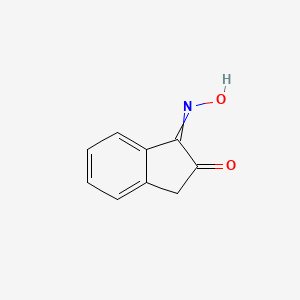![molecular formula C11H14O5 B12558852 Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate CAS No. 143259-87-4](/img/structure/B12558852.png)
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate is an organic compound known for its unique chemical structure and properties It is a derivative of benzoic acid, featuring hydroxyl groups and an isopropyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The isopropyl ether group can be introduced through a Williamson ether synthesis, where 3,4-dihydroxybenzoic acid is reacted with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
- Esterification of 3,4-dihydroxybenzoic acid with methanol.
- Introduction of the isopropyl ether group via Williamson ether synthesis.
- Purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism by which Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. The ester and ether groups may interact with enzymes and receptors, influencing biological pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Lacks the isopropyl ether group, making it less hydrophobic.
Methyl 3,4-dihydroxy-5-methoxybenzoate: Contains a methoxy group instead of an isopropyl ether group, affecting its reactivity and solubility.
3,4-Dihydroxybenzoic acid: The parent compound without esterification, making it more acidic and less lipophilic.
Uniqueness
Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate is unique due to the combination of hydroxyl, ester, and isopropyl ether groups. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it valuable in various applications.
Propriétés
Numéro CAS |
143259-87-4 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 3,4-dihydroxy-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H14O5/c1-6(2)16-9-5-7(11(14)15-3)4-8(12)10(9)13/h4-6,12-13H,1-3H3 |
Clé InChI |
SMXDYYSRUCQBTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


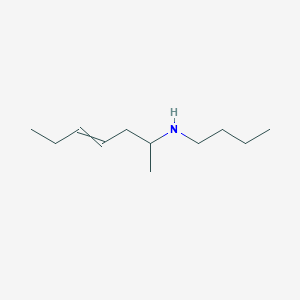
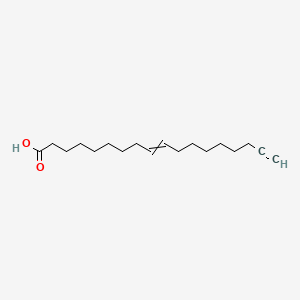
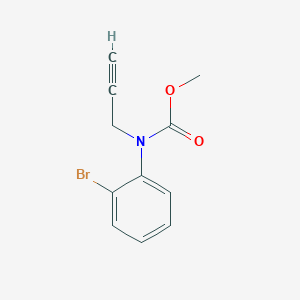
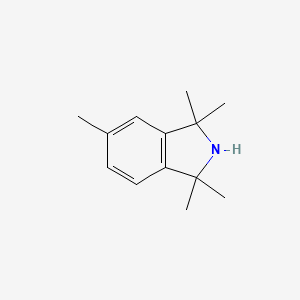
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
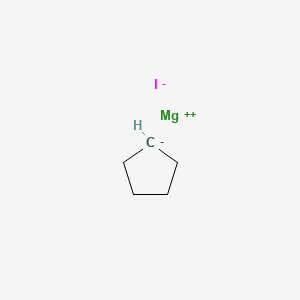

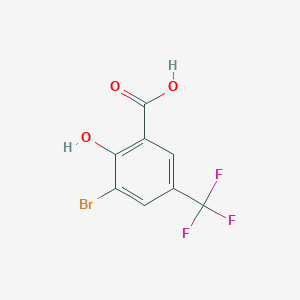
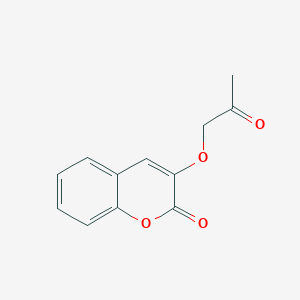
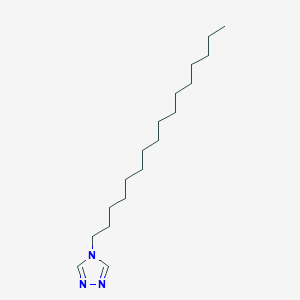
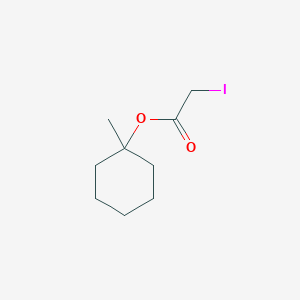
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
